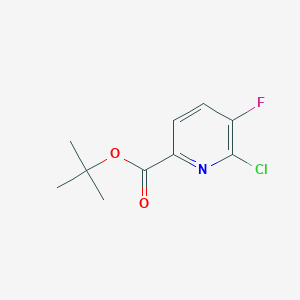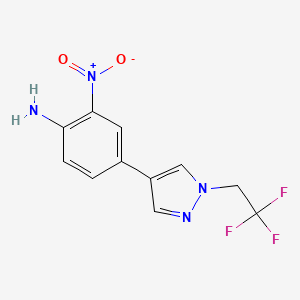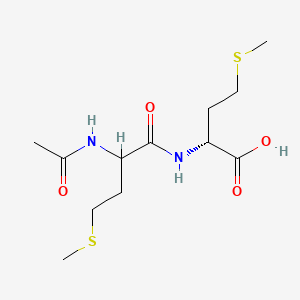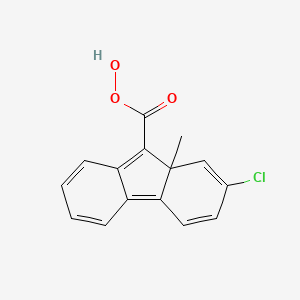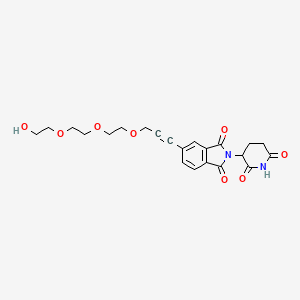
Thalidomide-5'-propargyl-PEG3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-propargyl-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide-5’-propargyl-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it more suitable for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG3-OH involves several steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization. The propargyl group is then introduced through a substitution reaction, and the PEG3 (polyethylene glycol) chain is attached to improve solubility.
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG3-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.
化学反応の分析
Types of Reactions
Thalidomide-5’-propargyl-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The propargyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
科学的研究の応用
Thalidomide-5’-propargyl-PEG3-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and drug delivery systems.
作用機序
The mechanism of action of Thalidomide-5’-propargyl-PEG3-OH involves its interaction with specific molecular targets, such as cereblon (CRBN). By binding to CRBN, the compound modulates the activity of the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of target proteins. This mechanism is crucial for its anti-inflammatory and anti-cancer effects.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential.
Lenalidomide: A derivative with enhanced immunomodulatory properties.
Pomalidomide: Another derivative with potent anti-cancer activity.
Uniqueness
Thalidomide-5’-propargyl-PEG3-OH stands out due to its improved solubility and bioavailability, making it more effective in various applications. Its unique structure allows for targeted interactions with specific proteins, enhancing its therapeutic potential.
特性
分子式 |
C22H24N2O8 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,5-13H2,(H,23,26,27) |
InChIキー |
HEJNYUVKUJFKRO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)
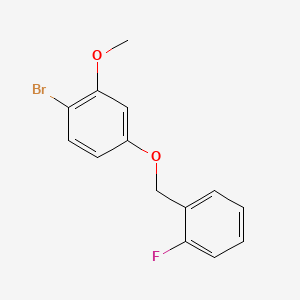
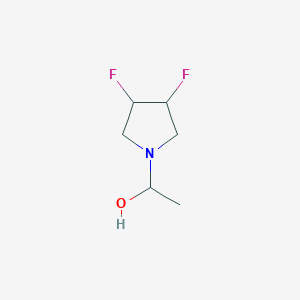
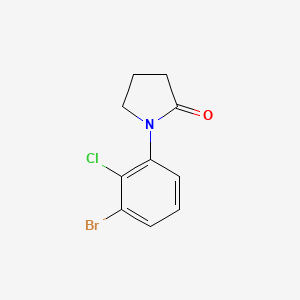

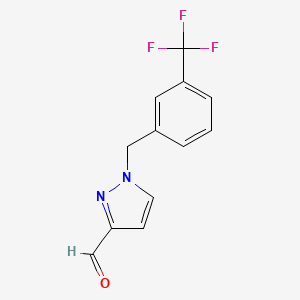
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

